molecular formula C17H18N4O3 B10759003 4-(6-{[(1r)-1-(Hydroxymethyl)propyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzoic Acid

4-(6-{[(1r)-1-(Hydroxymethyl)propyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzoic Acid

Cat. No.: B10759003
M. Wt: 326.35 g/mol
InChI Key: KKZYGUVAFJCULH-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid typically involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as death-associated protein kinase 3. This interaction can modulate the activity of the kinase, leading to downstream effects on cellular processes such as apoptosis and cell proliferation .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

4-[6-[[(2R)-1-hydroxybutan-2-yl]amino]imidazo[1,2-b]pyridazin-3-yl]benzoic acid

InChI

InChI=1S/C17H18N4O3/c1-2-13(10-22)19-15-7-8-16-18-9-14(21(16)20-15)11-3-5-12(6-4-11)17(23)24/h3-9,13,22H,2,10H2,1H3,(H,19,20)(H,23,24)/t13-/m1/s1

InChI Key

KKZYGUVAFJCULH-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)O)C=C1

Canonical SMILES

CCC(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)O)C=C1

Origin of Product

United States

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